1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea
Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-chlorophenyl isocyanate under appropriate conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or phenyl rings are replaced with other groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with diverse biological activities.
Benzothiazole-2-thiol: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-14-7-11-16(12-8-14)23-20(25)22-15-9-5-13(6-10-15)19-24-17-3-1-2-4-18(17)26-19/h1-12H,(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAWEVBGCSXAEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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